molecular formula C8H12N4 B13270712 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine CAS No. 1263378-09-1

2-Pyrrolidin-2-YL-pyrimidin-4-ylamine

Cat. No.: B13270712
CAS No.: 1263378-09-1
M. Wt: 164.21 g/mol
InChI Key: UGEJULLEHOXYPW-UHFFFAOYSA-N
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Description

2-(pyrrolidin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both a pyrrolidine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrrolidine and pyrimidine moieties in a single molecule allows for diverse biological interactions, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-2-yl)pyrimidin-4-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This method is favored due to its straightforward approach and the availability of starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-(pyrrolidin-2-yl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(pyrrolidin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various alkylated or arylated derivatives.

    Oxidation Products: Pyrrolidinones.

    Cyclization Products: Fused heterocyclic systems.

Scientific Research Applications

2-(pyrrolidin-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)pyrimidin-4-amine involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific receptors and enzymes. For instance, it has been shown to modulate the activity of the insulin-like growth factor 1 receptor and inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. These interactions can lead to diverse biological effects, including modulation of cell signaling pathways and inhibition of cellular proliferation .

Comparison with Similar Compounds

Uniqueness: 2-(pyrrolidin-2-yl)pyrimidin-4-amine is unique due to the combination of the pyrrolidine and pyrimidine rings, which allows for versatile interactions with biological targets. This dual-ring system provides a scaffold that can be easily modified to enhance its pharmacological properties and selectivity .

Biological Activity

2-Pyrrolidin-2-YL-pyrimidin-4-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C8H11N5
  • Molecular Weight: 177.21 g/mol
  • IUPAC Name: 2-Pyrrolidin-2-ylpyrimidin-4-amine

The compound features a pyrrolidine ring and a pyrimidine moiety, which are known to enhance interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

This compound has been studied for its ability to interact with specific molecular targets, primarily through the following mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for several kinases, including protein kinase B (PKB), demonstrating selectivity over other kinases like PKA (protein kinase A). This selectivity is crucial for reducing off-target effects in therapeutic applications .
  • Receptor Modulation: It has shown potential in modulating adenosine receptors, which are implicated in neurodegenerative disorders. This modulation can influence signaling pathways related to cell survival and proliferation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vivo studies have demonstrated that it can inhibit the growth of various tumor xenografts in animal models at well-tolerated doses . The compound's mechanism involves the modulation of key signaling pathways associated with tumor growth and survival.

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegeneration. Its ability to antagonize adenosine A2A receptors suggests a potential role in treating conditions such as Parkinson's and Alzheimer's diseases .

Case Studies

  • Inhibition of PKB : A study highlighted the compound's ability to inhibit PKB with a selectivity fold of 28 compared to PKA, making it a candidate for further development as an anticancer agent .
  • Neurodegenerative Disorders : In preclinical trials, this compound was shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease by modulating adenosine receptor activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivitySelectivityReference
This compoundPKB inhibitorHigh
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKB inhibitorModerate
Piperazine derivativesA2A receptor antagonistsVariable

Properties

CAS No.

1263378-09-1

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-pyrrolidin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H12N4/c9-7-3-5-11-8(12-7)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12)

InChI Key

UGEJULLEHOXYPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=CC(=N2)N

Origin of Product

United States

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